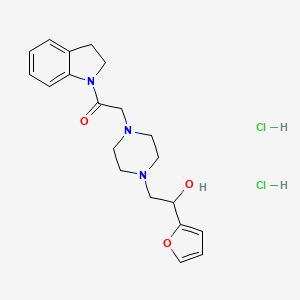![molecular formula C17H16N2OS2 B2667132 3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1326834-27-8](/img/structure/B2667132.png)
3-cyclopropyl-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4-ones can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid . In a specific work, thieno[3,2-d]pyrimidin-4-ones were synthesized in excellent yields (80-98%) by heating the respective thiophene-2-carboxamides in formic acid .Molecular Structure Analysis
The molecular formula of this compound is C17H16N2OS2. The InChI representation isInChI=1S/C17H16N2OS2/c1-11-4-2-3-5-12 (11)10-22-17-18-14-8-9-21-15 (14)16 (20)19 (17)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3. The SMILES representation is CC1=CC=CC=C1CSC2=NC3=C (C (=O)N2C4CC4)SC=C3. Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . This is often done in addition to a primary amine .Scientific Research Applications
Synthesis and Chemical Properties
One aspect of scientific research on thieno[3,2-d]pyrimidin-4(3H)-one derivatives focuses on their synthesis and chemical properties. Researchers have developed methods for synthesizing thieno[2,3-d]pyrimidines and related compounds, often targeting improved yields, selectivity, or functional group compatibility. For instance, the one-pot synthesis approach for thieno[2,3-d]pyrimidin-4-amines via sequential reactions highlights the efficiency and versatility of creating these compounds under solvent-free conditions, demonstrating significant advances in synthetic methodologies (Adib et al., 2015).
Biological Activities
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been extensively investigated for their biological activities, including antibacterial, antifungal, and antimalarial effects. These studies highlight the potential of thienopyrimidine derivatives as bioactive agents. For example, certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibited significant antimicrobial activity, showing promise as antibacterial and antifungal agents against various pathogens (Kahveci et al., 2020). Moreover, derivatives have shown potential in antimalarial research, with specific focus on addressing the challenge of oxidative metabolism in antimalarial compounds through the design of novel structural analogs (Barrows et al., 2020).
Antitumor Activity
The antitumor activities of thieno[3,2-d]pyrimidin-4(3H)-one derivatives have also been a significant area of investigation. Research efforts aim to explore these compounds' efficacy against various cancer cell lines, contributing to the development of new anticancer therapies. For instance, some novel derivatives have been synthesized and evaluated for their antitumor activities, demonstrating potent effects against specific cancer cell lines and providing a foundation for further drug development and cancer research (Hafez & El-Gazzar, 2017).
properties
IUPAC Name |
3-cyclopropyl-2-[(2-methylphenyl)methylsulfanyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-11-4-2-3-5-12(11)10-22-17-18-14-8-9-21-15(14)16(20)19(17)13-6-7-13/h2-5,8-9,13H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVDKOAIKPJXJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4CC4)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

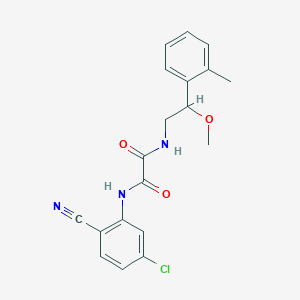
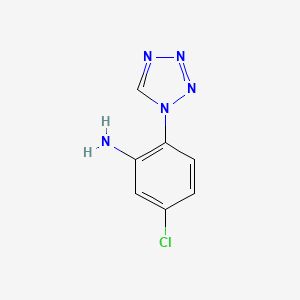
![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2667053.png)
![(1S,3R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/no-structure.png)
![3-Oxatricyclo[3.3.1.0,1,5]nonane-2,4-dione](/img/structure/B2667058.png)
![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxyethanone](/img/structure/B2667060.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2667061.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid](/img/structure/B2667062.png)
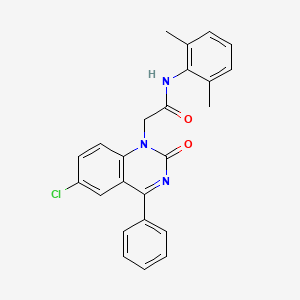
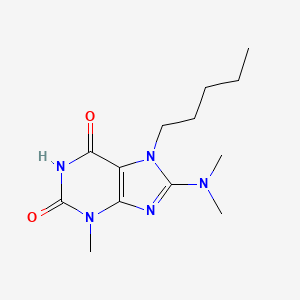
![methyl({4H,6H,7H-thieno[3,2-c]pyran-4-ylmethyl})amine](/img/structure/B2667067.png)
![N-(3,4-dimethoxyphenethyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2667068.png)
![2-[1-[(3-fluorophenyl)methyl]indol-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2667069.png)
